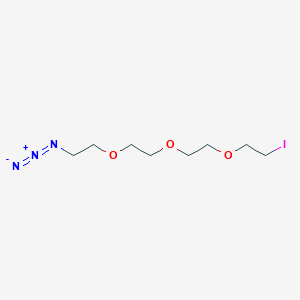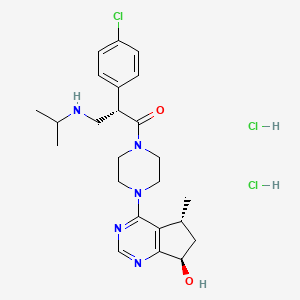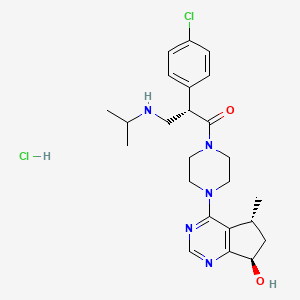
JCP678
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JCP678 is an irreversible serine hydrolases inhibitor.
Aplicaciones Científicas De Investigación
Understanding Environmental Influences in Child Mental Health
JCP678 contributes significantly to the study of child mental health, particularly in exploring the interplay between genetics and environmental factors. It provides a scholarly interface where researchers can delve into the developmental psychopathology and its clinical applications in child and adolescent psychiatry and psychology. This platform enables a comprehensive examination of how various environments impact gene expression, thus shaping neurodevelopmental processes and pathways. These insights are crucial for understanding disorders like attention-deficit hyperactivity disorder (ADHD) and other common childhood disorders, highlighting the significance of environmental therapies in their treatment (Sonuga-Barke, 2010).
Enhancing Clinical Practice Through High-Quality Research
JCP678 plays a pivotal role in publishing high-quality research relevant to clinical practice in psychology, psychiatry, and related disciplines. Its coverage includes groundbreaking studies in epidemiology, diagnosis, psychotherapeutic and psychopharmacological treatments, behavior, cognition, neuroscience, neurobiology, and genetic aspects of childhood disorders. By bringing together diverse theoretical perspectives and disciplines, JCP678 aids in the advancement of developmental psychopathology and informs both theory and clinical practice (Cole, 1960).
Promoting Evidence-Based Decision Making in Healthcare
JCP678 is instrumental in promoting evidence-based decision making in healthcare, particularly through journal clubs (JCs). These clubs are designed to improve the knowledge of researchers by discussing scientific articles. Studies have shown that JCP678's journal clubs effectively enhance reading behavior, confidence in critical appraisal, and the ability to use research findings in practical scenarios. This directly impacts clinical decision-making and promotes the integration of scientific research into everyday healthcare practices (Harris et al., 2011).
Advancing Research in Consumer-Behavior
In the field of consumer behavior research, JCP678 has been a vital contributor. By analyzing communication patterns between JCP678 and related disciplines, it's evident that the journal plays a crucial bridging role between psychology and marketing literature. This has implications for understanding consumer behavior, influencing marketing strategies, and advancing interdisciplinary research in this area (Zinkhan, Roth, & Saxton, 1992).
Exploring Biomedical Applications
JCP678 also has significant implications in the field of biomedical applications. It serves as a platform for advancing clinical bioinformatics, focusing on the development of personalized healthcare, medication, and therapies. This encompasses the analysis of human microarray and omics data, development of bioinformatics methodologies for clinical research, and the creation of human databases, thus contributing significantly to the understanding of molecular and cellular mechanisms in diseases (Wang & Liotta, 2011).
Propiedades
Número CAS |
82422-62-6 |
|---|---|
Nombre del producto |
JCP678 |
Fórmula molecular |
C14H12FNO4S |
Peso molecular |
309.31 |
Nombre IUPAC |
Benzyl (3-(fluorosulfonyl)phenyl)carbamate |
InChI |
InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
QAHGVZAFEXFLKT-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)NC2=CC=CC(S(=O)(F)=O)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JCP-678; JCP 678; JCP678 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



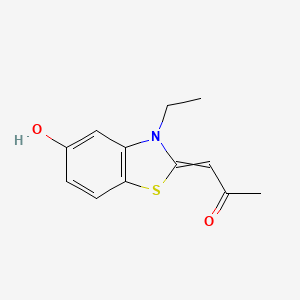
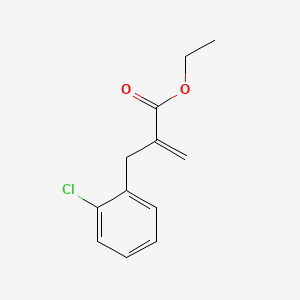
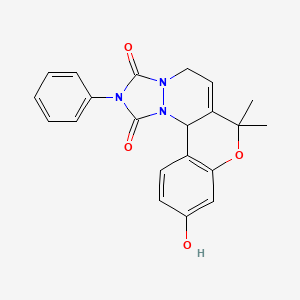
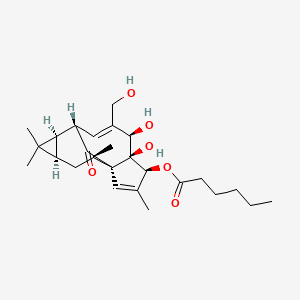
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
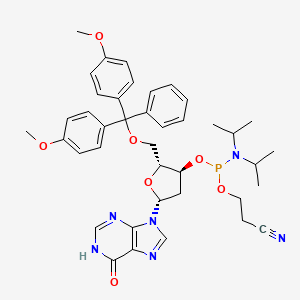
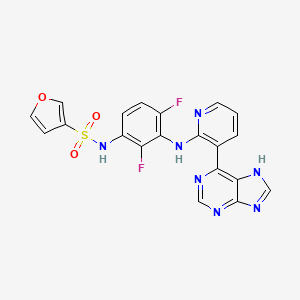
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)
